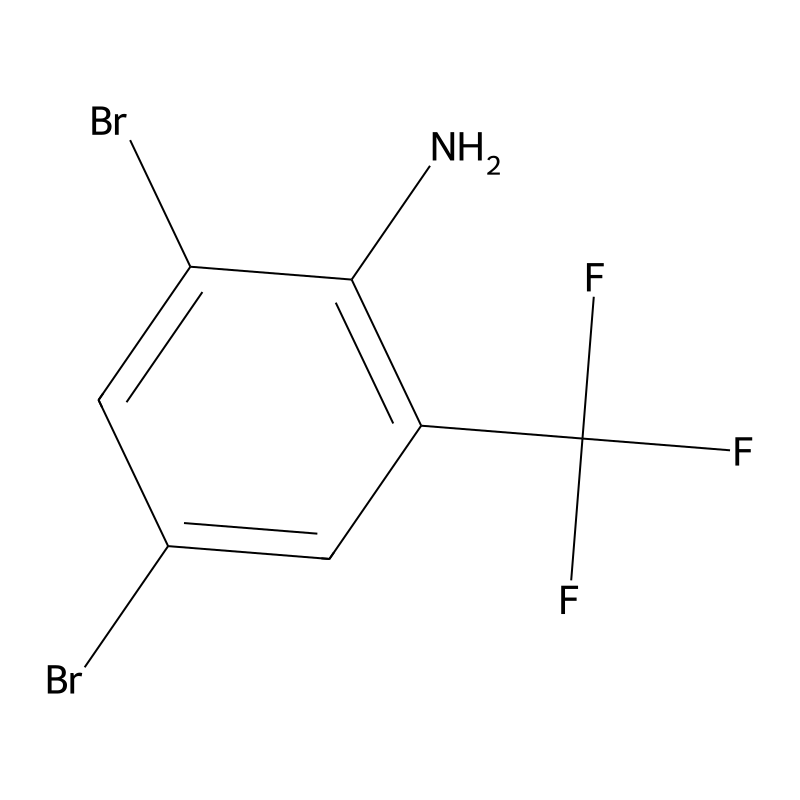

2,4-Dibromo-6-(trifluoromethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

While resources like PubChem [] and vendor listings provide basic details on the compound's structure, properties, and availability, they do not mention any established research applications.

Potential Research Areas

Based on the compound's structure, some potential research areas where it could be investigated include:

- Medicinal chemistry: The presence of the trifluoromethyl group and the bromo substituents suggests potential for exploring the molecule's biological activity and developing new drugs. However, there is no current evidence to confirm this.

- Material science: The combination of aromatic rings, halogens, and a trifluoromethyl group could be of interest for researchers studying materials with specific properties, such as conductivity or thermal stability. However, further research is needed to determine the compound's suitability for these applications.

2,4-Dibromo-6-(trifluoromethyl)aniline is an organic compound characterized by the molecular formula C₇H₄Br₂F₃N. This compound features two bromine atoms and a trifluoromethyl group attached to a benzene ring, specifically at the 2 and 4 positions relative to the aniline nitrogen. Its unique structure imparts distinctive chemical properties, making it valuable in various scientific and industrial applications. The compound typically appears as a solid with a melting point ranging from 40 to 43 °C and has a boiling point of approximately 58 °C under reduced pressure (0.7 mmHg) .

- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles like amines or thiols.

- Oxidation: The aniline group can undergo oxidation to yield nitro or nitroso derivatives.

- Reduction: This compound can be reduced to form 2,4-dibromo-6-(trifluoromethyl)benzene.

Common reagents for these reactions include sodium amide or thiourea for nucleophilic substitution, potassium permanganate or hydrogen peroxide for oxidation, and lithium aluminum hydride or catalytic hydrogenation for reduction .

The biological activity of 2,4-Dibromo-6-(trifluoromethyl)aniline is notable due to its interaction with various molecular targets. It has shown potential as an inhibitor of certain cytochrome P450 enzymes, which play critical roles in drug metabolism. Specifically, it has been identified as an inhibitor of CYP1A2 and CYP2C9 enzymes . The presence of bromine and trifluoromethyl groups enhances its reactivity and binding affinity, allowing it to affect enzyme activity through covalent bonding or conformational changes in target proteins.

The synthesis of 2,4-Dibromo-6-(trifluoromethyl)aniline typically involves the bromination of a suitable precursor such as 5-(trifluoromethyl)aniline. The process often employs bromine in the presence of solvents like acetic acid or chloroform under controlled temperatures to ensure selective bromination. Industrial production methods mirror these laboratory techniques but are optimized for higher yields and purity through crystallization or distillation .

This compound finds applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceuticals: Due to its biological activity, it can be explored for developing new drugs targeting specific enzymes.

- Material Science: Its unique properties make it suitable for use in specialized materials and coatings.

Interaction studies involving 2,4-Dibromo-6-(trifluoromethyl)aniline focus on its inhibitory effects on cytochrome P450 enzymes. These studies are crucial for understanding its potential impact on drug metabolism and safety profiles when used in pharmaceutical applications. The compound's ability to form covalent bonds with active site residues enhances its effectiveness as an enzyme inhibitor .

Several compounds share structural similarities with 2,4-Dibromo-6-(trifluoromethyl)aniline:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2,4-Dibromoaniline | Lacks trifluoromethyl group | Different reactivity and applications |

| 2-Bromo-5-(trifluoromethyl)aniline | Contains only one bromine atom | Variations in chemical behavior |

| 2,6-Dibromo-4-(trifluoromethyl)aniline | Different bromination pattern | Unique reactivity due to different substitution |

The uniqueness of 2,4-Dibromo-6-(trifluoromethyl)aniline lies in its combination of both bromine atoms and a trifluoromethyl group, which provide distinct electronic effects and steric hindrance compared to its analogs. This makes it particularly valuable in organic synthesis and research .

Structural Features and Molecular Topology

The molecular structure of 2,4-dibromo-6-(trifluoromethyl)aniline consists of a benzene ring bearing three distinct substituents that significantly influence its electronic and steric properties [2] [1]. The amino group at position 1 serves as an electron-donating group through resonance effects, increasing electron density on the aromatic ring particularly at the ortho and para positions relative to the amino group [6] [7]. This electron donation occurs through overlap of the nitrogen lone pair with the delocalized pi-electron system of the benzene ring [6] [8].

The two bromine atoms at positions 2 and 4 function as electron-withdrawing groups through both inductive and mesomeric effects [9] [10]. Bromine atoms, being highly electronegative, withdraw electron density from the aromatic system through sigma-bond polarization [11] [10]. The positioning of these halogen substituents creates a specific substitution pattern that influences both the electronic distribution and the steric environment around the aromatic ring [11].

The trifluoromethyl group at position 6 represents one of the strongest electron-withdrawing substituents in organic chemistry [12]. This group exerts its influence primarily through powerful inductive effects, as the three fluorine atoms create a highly electronegative center that withdraws electron density from the aromatic system [12]. The trifluoromethyl group's electron-withdrawing character significantly modulates the overall electronic properties of the molecule, counteracting some of the electron-donating effects of the amino group [12].

The molecular topology exhibits a planar aromatic core with substituents that adopt specific geometric arrangements [6]. The amino group maintains a slightly pyramidal geometry due to the compromise between sp3 hybridization preference and conjugation with the aromatic system [6]. The carbon-nitrogen bond length in aniline derivatives typically ranges from 1.34 to 1.44 angstroms, depending on the nature and position of substituents [6].

Molecular Formula and Exact Mass Analysis

The molecular formula of 2,4-dibromo-6-(trifluoromethyl)aniline is C7H4Br2F3N, representing a precisely defined atomic composition [2] [3] [1]. This formula indicates the presence of seven carbon atoms, four hydrogen atoms, two bromine atoms, three fluorine atoms, and one nitrogen atom within the molecular structure [2] [1]. The molecular weight is calculated as 318.92 grams per mole, which corresponds to the sum of the atomic masses of all constituent atoms [2] [3] [5].

Mass spectrometric analysis reveals important distinctions between different types of molecular mass measurements [13]. The monoisotopic mass, calculated using the most abundant isotopes of each element, is 316.866258 daltons [1] [13]. This value differs from the average molecular mass of 318.918 daltons, which accounts for the natural isotopic distribution of all elements present in the molecule [14] [1]. The exact mass, as reported in chemical databases, is 318.92 daltons [2] [3] [5].

The significant contribution of bromine isotopes to the mass spectrum pattern is noteworthy, as bromine exists naturally as two isotopes with nearly equal abundance [13]. This isotopic distribution creates characteristic peak patterns in mass spectrometry that can aid in structural confirmation and molecular identification [13] [15]. The presence of multiple halogen atoms and the trifluoromethyl group provides distinctive fragmentation patterns that are useful for analytical characterization [15].

| Mass Type | Value | Units |

|---|---|---|

| Molecular Weight | 318.92 | g/mol |

| Monoisotopic Mass | 316.866258 | Da |

| Average Mass | 318.918 | Da |

| Exact Mass | 318.92 | Da |

Chemical Registry Systems and Database Information

The compound 2,4-dibromo-6-(trifluoromethyl)aniline is registered in multiple international chemical databases with specific identification numbers that ensure unambiguous chemical identification [2] [3] [4]. The Chemical Abstracts Service registry number is 71757-14-7, which serves as the primary identifier in chemical literature and commercial databases [2] [3] [4] [5]. This registry number provides a unique identifier that remains constant regardless of nomenclature variations or systematic name changes [4].

The Molecular Design Limited number MFCD00178769 represents another important database identifier used in chemical inventory systems and commercial suppliers [2] [3] [5]. ChemSpider, a major chemical structure database, assigns the identification number 644276 to this compound [1]. The European Community number 670-877-8 serves as the official identifier within European Union chemical regulations and REACH compliance systems [4].

Advanced chemical databases provide additional specialized identifiers [4]. The DSSTox Substance ID DTXSID40353204 links the compound to toxicological and environmental fate databases [4]. The ChEMBL database assigns the identifier CHEMBL4940734 for bioactivity and pharmaceutical relevance tracking [4]. Wikidata maintains the entry Q82130676 for integration with semantic web technologies and linked data systems [4].

The International Chemical Identifier system provides standardized representations including the InChI string and InChI Key [1]. The InChI representation is InChI=1S/C7H4Br2F3N/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2H,13H2, which encodes the complete molecular connectivity [1]. The corresponding InChI Key ZYBKXMTWWFTYKN-UHFFFAOYSA-N serves as a compact hash representation suitable for database searches [1].

| Database System | Identifier |

|---|---|

| Chemical Abstracts Service | 71757-14-7 |

| Molecular Design Limited | MFCD00178769 |

| ChemSpider ID | 644276 |

| European Community Number | 670-877-8 |

| DSSTox Substance ID | DTXSID40353204 |

| ChEMBL ID | CHEMBL4940734 |

| Wikidata | Q82130676 |

| InChI Key | ZYBKXMTWWFTYKN-UHFFFAOYSA-N |

Structural Isomers and Analogous Compounds

The structural landscape of dibromo-trifluoromethyl aniline isomers demonstrates the diversity possible through positional variation of substituents on the aromatic ring [16] [17] [18] [19]. Several constitutional isomers exist with the same molecular formula C7H4Br2F3N but different substitution patterns [16] [17]. The 2,6-dibromo-4-(trifluoromethyl)aniline isomer, with Chemical Abstracts Service number 72678-19-4, represents a significant positional isomer where the trifluoromethyl group occupies the para position relative to the amino group [17] [20]. This isomer maintains the same molecular weight of 318.92 grams per mole but exhibits different electronic and steric properties due to the altered substitution pattern [17] [20].

Another important isomer is 2,4-dibromo-5-(trifluoromethyl)aniline, registered as Chemical Abstracts Service number 24115-24-0 [16] [21]. This compound shares the identical molecular formula and molecular weight but differs in the position of the trifluoromethyl substituent [16] [21]. The positional difference significantly affects the electronic distribution and potential reactivity patterns of the molecule [16].

The systematic study of dibromoaniline isomers reveals that multiple substitution patterns are possible on the benzene ring [18] [19] [22]. Research indicates that six distinct positional isomers of dibromoaniline can theoretically exist, considering the various positions where two bromine atoms can be placed relative to the amino group [22]. These include 2,3-dibromoaniline, 2,4-dibromoaniline, 2,5-dibromoaniline, 2,6-dibromoaniline, 3,4-dibromoaniline, and 3,5-dibromoaniline [18] [19] [22].

Related analogous compounds include trifluoromethoxy-substituted variants, such as 2,5-dibromo-3-(trifluoromethoxy)aniline with Chemical Abstracts Service number 1806352-45-3 [23] [24]. These compounds contain a trifluoromethoxy group instead of a trifluoromethyl group, resulting in the molecular formula C7H4Br2F3NO and a molecular weight of 334.92 grams per mole [23] [24]. The presence of the oxygen atom in the trifluoromethoxy group creates different electronic effects compared to the direct trifluoromethyl substitution [23] [24].

The parent compound 2,4-dibromoaniline, without the trifluoromethyl substitution, provides insight into the electronic effects of the trifluoromethyl group [18]. This simpler analog has the molecular formula C6H5Br2N and demonstrates the baseline electronic properties of the dibrominated aniline system before trifluoromethyl modification [18].

| Compound | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| 2,4-Dibromo-6-(trifluoromethyl)aniline | 71757-14-7 | C7H4Br2F3N | 318.92 g/mol |

| 2,6-Dibromo-4-(trifluoromethyl)aniline | 72678-19-4 | C7H4Br2F3N | 318.92 g/mol |

| 2,4-Dibromo-5-(trifluoromethyl)aniline | 24115-24-0 | C7H4Br2F3N | 318.92 g/mol |

| 2,5-Dibromo-3-(trifluoromethoxy)aniline | 1806352-45-3 | C7H4Br2F3NO | 334.92 g/mol |

| 2,3-Dibromo-5-(trifluoromethoxy)aniline | 1807035-46-6 | C7H4Br2F3NO | 334.92 g/mol |

| 2,4-Dibromoaniline | 615-57-6 | C6H5Br2N | 251.9 g/mol |

2,4-Dibromo-6-(trifluoromethyl)aniline presents as a solid crystalline material at room temperature [1] [2] [3]. The compound exhibits a white to light brown coloration [1], with some sources reporting variations in color depending on purity and storage conditions. The substance displays no characteristic odor based on available data [4], which is typical for many substituted aniline derivatives. The physical form is consistently described as a solid powder or crystalline material suitable for laboratory and industrial applications [5] [6].

The compound maintains its solid state under standard atmospheric conditions, with stability observed when stored in cool, dry conditions away from light and oxidizing agents [3] [6]. The material exhibits typical characteristics of halogenated aromatic compounds, including increased density compared to unsubstituted anilines due to the presence of bromine substituents [1].

Phase Transition Parameters

The melting point of 2,4-Dibromo-6-(trifluoromethyl)aniline has been consistently reported across multiple sources, with values ranging from 39-42°C [1] [2] [3]. The most frequently cited range is 39-41°C [1], with some sources reporting a slightly higher value of 42°C [2]. This relatively low melting point is characteristic of substituted anilines with electron-withdrawing groups.

| Parameter | Value | Temperature Range | Reference |

|---|---|---|---|

| Melting Point | 39-41°C | Primary range | ChemicalBook [1] |

| Melting Point | 42°C | Alternative value | Stenutz [2] |

| Boiling Point | 58°C | At standard pressure | ChemicalBook [1] |

| Flash Point | 57-59°C | At 0.7 mmHg | ChemicalBook [1] |

The boiling point is reported as 58°C under standard atmospheric pressure [1] [3], which is notably low for an aniline derivative, likely due to the electron-withdrawing effects of both bromine and trifluoromethyl substituents. The flash point occurs at 57-59°C at 0.7 mmHg [1] [3], indicating potential volatility concerns at elevated temperatures.

Density and Refractive Index

The density of 2,4-Dibromo-6-(trifluoromethyl)aniline is estimated at 1.9954 g/cm³ [1] [3], representing a rough calculation based on molecular structure and substituent contributions. This high density value reflects the significant contribution of the two bromine atoms (atomic weight 79.9 each) to the overall molecular mass of 318.92 g/mol [1] [2].

The refractive index is estimated at 1.4640 [1], calculated using standard group contribution methods for organic compounds containing halogen substituents. These optical properties are influenced by the presence of electron-dense bromine atoms and the highly electronegative trifluoromethyl group, which affect the electronic polarization of the molecule.

| Property | Value | Method | Reference |

|---|---|---|---|

| Density | 1.9954 g/cm³ | Estimated calculation | ChemicalBook [1] |

| Refractive Index | 1.4640 | Estimated calculation | ChemicalBook [1] |

| Molecular Weight | 318.92 g/mol | Calculated | Multiple sources [1] [2] |

Solubility Profiles in Various Solvent Systems

2,4-Dibromo-6-(trifluoromethyl)aniline exhibits limited water solubility, being essentially insoluble in aqueous media [7]. This hydrophobic character results from the combination of halogen substituents and the aromatic ring system, which reduces hydrogen bonding capability with water molecules.

The compound demonstrates enhanced solubility in polar organic solvents such as ethyl acetate, as evidenced by its use in synthetic procedures requiring flash chromatography purification with ethyl acetate/hexane gradient systems [8]. The trifluoromethyl group contributes to solubility in fluorinated solvents, while the bromine substituents provide compatibility with halogenated organic solvents.

| Solvent System | Solubility | Application | Reference |

|---|---|---|---|

| Water | Insoluble | Not applicable | Fisher Scientific [7] |

| Ethyl Acetate | Soluble | Purification procedures | PMC [8] |

| Hexanes | Limited solubility | Chromatographic mobile phase | PMC [8] |

| Polar Organic Solvents | Soluble (expected) | General dissolution | Structural analysis |

| Dichloromethane | Soluble (expected) | Extraction procedures | Structural analysis |

The partition coefficient behavior suggests moderate lipophilicity, with the compound favoring organic phases over aqueous systems. This property profile makes it suitable for standard organic synthesis and purification protocols while requiring careful handling due to limited aqueous disposal options.

Crystal Structure and Packing Arrangements

While specific crystallographic data for 2,4-Dibromo-6-(trifluoromethyl)aniline remains limited in the available literature, comparative analysis with structurally related compounds provides insights into likely crystal packing arrangements. The molecular structure features a planar aromatic ring with significant steric interactions between the bromine atoms at positions 2 and 4, and the bulky trifluoromethyl group at position 6 [2].

The InChI Key ZYBKXMTWWFTYKN-UHFFFAOYSA-N [2] [3] and SMILES notation Nc1c(Br)cc(Br)cc1C(F)(F)F [2] [6] indicate a highly substituted benzene ring with potential for intermolecular halogen bonding interactions. Similar dibrominated aniline derivatives show monoclinic crystal systems with specific hydrogen bonding patterns involving the amino group [9].

Based on structural analogies with related compounds, the crystal packing likely involves:

- Hydrogen bonding between amino groups and electronegative halogen atoms

- Halogen-halogen interactions between bromine substituents

- π-π stacking interactions between aromatic rings

- Van der Waals forces contributing to overall crystal stability

Thermal Stability and Decomposition Pathways

The thermal stability of 2,4-Dibromo-6-(trifluoromethyl)aniline is influenced by the presence of multiple electron-withdrawing substituents, which can affect bond dissociation energies and decomposition pathways. While specific decomposition temperature data for this compound is not readily available in the literature, related brominated aniline derivatives show thermal decomposition typically beginning around 200-250°C [11].

Hazardous decomposition products likely include:

- Hydrogen bromide (HBr) from C-Br bond cleavage [4]

- Hydrogen fluoride (HF) from trifluoromethyl group decomposition [4]

- Carbon monoxide and carbon dioxide from aromatic ring degradation [4]

- Nitrogen oxides from amino group oxidation [4]

| Decomposition Aspect | Expected Behavior | Reference Basis |

|---|---|---|

| Onset Temperature | ~200-250°C | Analogous compounds |

| Primary Products | HBr, HF, CO, CO₂ | Safety data [4] |

| Thermal Mechanism | Sequential bond cleavage | Brominated aromatics [11] |

The thermal decomposition mechanism likely proceeds through initial C-Br bond dissociation, followed by trifluoromethyl group elimination, and subsequent aromatic ring fragmentation. Studies on related brominated anilines indicate that bromine substitution reduces thermal stability compared to unsubstituted analogs [11] [12], suggesting that 2,4-Dibromo-6-(trifluoromethyl)aniline may be more thermally labile than simple aniline derivatives.

XLogP3

GHS Hazard Statements

H302 (80%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (80%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (80%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant